1-(Methylthio)but-1-yn-4-ol

sequence-defined polymers click chemistry polytriazole synthesis

1-(Methylthio)but-1-yn-4-ol, also known as 4-(methylthio)-3-butyn-1-ol, is an organic compound with the molecular formula C₅H₈OS (MW: 116.18 g/mol). It belongs to the class of thioynol ethers—alkynyl thioethers featuring a sulfur atom directly bonded to the sp-hybridized alkyne carbon.

Molecular Formula C5H8OS
Molecular Weight 116.18 g/mol
Cat. No. B13500910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Methylthio)but-1-yn-4-ol
Molecular FormulaC5H8OS
Molecular Weight116.18 g/mol
Structural Identifiers
SMILESCSC#CCCO
InChIInChI=1S/C5H8OS/c1-7-5-3-2-4-6/h6H,2,4H2,1H3
InChIKeyYYYVYWHVUASADJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Methylthio)but-1-yn-4-ol (CAS 357615-22-6): A Thioynol Ether Building Block for Scientific Procurement


1-(Methylthio)but-1-yn-4-ol, also known as 4-(methylthio)-3-butyn-1-ol, is an organic compound with the molecular formula C₅H₈OS (MW: 116.18 g/mol) [1]. It belongs to the class of thioynol ethers—alkynyl thioethers featuring a sulfur atom directly bonded to the sp-hybridized alkyne carbon [2]. The compound contains three distinct functional groups: a terminal alkyne, a primary hydroxyl group, and a methylthio (-SCH₃) substituent [1]. This multi-functional architecture enables a broad range of synthetic transformations while the electron-rich alkyne imparts predictable reactivity in catalytic cycloaddition and cross-coupling reactions [3].

1
Synthetic Role
Electron-rich alkyne building block for catalytic cycloaddition and cross-coupling
2
Functional Handle
Methylthio substituent enables orthogonal sulfur chemistry unavailable in simple alkynols
3
Polymer Chemistry
Supports precision synthesis of sequence-defined sulfur-containing polytriazoles

Why Simple Alkynols Cannot Substitute for 1-(Methylthio)but-1-yn-4-ol in Advanced Synthesis


In-class compounds such as 3-butyn-1-ol, 4-pentyn-1-ol, or propargyl alcohol are commonly used alkynol building blocks, yet they lack the electron-rich sulfur functionality that defines 1-(methylthio)but-1-yn-4-ol. The methylthio group fundamentally alters the electronic character of the alkyne, converting it from a typical electrophilic π-system into a nucleophilic, electron-rich alkyne capable of engaging in fundamentally different reaction manifolds [1]. Thioynol ethers exhibit a distinct reactivity profile compared to their oxygen counterparts (ynol ethers), including differences in stability, coordination behavior with metal catalysts, and regioselectivity in cycloadditions [2]. Consequently, substituting a simple alkynol for 1-(methylthio)but-1-yn-4-ol in a synthetic sequence targeting sulfur-containing heterocycles or sequence-defined polymers will result in either reaction failure or complete divergence in product architecture [3].

Electronic Mismatch
Simple alkynols lack the electron-rich character; their use may fundamentally alter cycloaddition reactivity and regioselectivity.
Functional Handle Absent
Substituting with 3-butyn-1-ol removes the methylthio group, eliminating downstream sulfur-based functionalization or oxidation pathways.
Ynol Ether Profile May Shift
Oxygen analogs exhibit different stability and metal-coordination behavior; direct replacement may lead to reaction failure in gold-catalyzed manifolds.

Quantitative Evidence Guide: Differentiating 1-(Methylthio)but-1-yn-4-ol from Analogous Building Blocks


IrAAC-CuAAC Copolymerization: Enabling Sequence-Defined Polytriazoles up to ~5.3 kDa

In a 2020 study, 4-methylthiobut-3-yn-1-ol was employed as an alkyne component in sequential IrAAC and CuAAC reactions to construct sequence-defined polytriazoles. Using this thioynol ether, monodisperse polymers up to ~5.3 kDa (31-mer) with defined side-chain sequences were successfully synthesized [1]. In contrast, simple alkyl alkynols (e.g., 3-butyn-1-ol) would yield polytriazoles lacking the sulfur handle, and the unique electronic properties of the thioynol ether are critical for compatibility with the Ir-catalyzed step [2].

IrAAC-CuAAC Copolymerization
Reported
~5.3 kDa, up to 31-mer monodisperse polytriazole
Supports sequence-defined polymer synthesis workflow
Simple alkynols yield sulfur-free backbone and lack this orthogonal handle
sequence-defined polymers click chemistry polytriazole synthesis

Electron-Rich Alkyne Character: Enhanced Nucleophilicity for Catalytic Cycloaddition

Thioynol ethers, including 1-(methylthio)but-1-yn-4-ol, are classified as electron-rich alkynes [1]. This electronic character fundamentally distinguishes them from simple alkyl-substituted alkynes (e.g., 4-pentyn-1-ol), which are comparatively electron-neutral or slightly electrophilic. The electron-donating sulfur substituent increases the HOMO energy of the alkyne, enhancing its nucleophilicity and enabling participation in inverse electron-demand cycloadditions and other transformations where simple alkynes are unreactive or require forcing conditions [2].

Electron-Rich Alkyne Character
Class-level inference
Enhanced nucleophilicity via sulfur π-donation
Enables inverse electron-demand cycloaddition studies
Alkyl-substituted alkynes are comparatively electron-neutral
cycloaddition heterocycle synthesis catalysis

Distinct Reactivity Profile: Thioynol Ethers vs. Ynol Ethers (O-Analogs)

A comparative review of ynol and thioynol ether chemistry reveals that while superficially similar, thioynol ethers exhibit 'fascinating differences' in reactivity compared to their oxygen counterparts [1]. Thioynol ethers were found to be significantly less reactive toward gold-catalyzed transformations than equivalent alkynes or ynamides, yet they could still be employed for oxazole synthesis in yields comparable to ynol ethers [2]. This differential reactivity profile is a direct consequence of sulfur's unique electronic properties (lower electronegativity, larger atomic radius, and distinct π-donation ability).

Thioynol vs. Ynol Ether Reactivity
Class-level inference
Lower reactivity in Au catalysis; comparable oxazole yield
Supports catalyst-system-specific selection review
Ynol ethers are not direct experimental substitutes
sulfur chemistry ynol ethers reaction selectivity

Synthesis via Transition-Metal-Free Radical Displacement at sp Center

A methodology for preparing thioynol ethers (including 1-(methylthio)but-1-yn-4-ol) via displacement at an sp center using potassium tert-butoxide and amine additives (e.g., DMEDA) in DMF has been reported [1]. This transition-metal-free approach avoids palladium or copper catalysts that are typical for Sonogashira-type coupling routes. The reaction proceeds via a radical intermediate mechanism and is compatible with electron-rich substrates. While precise yield data for 1-(methylthio)but-1-yn-4-ol synthesis under this protocol are not specified, the method provides an alternative route free from metal contamination concerns.

Transition-Metal-Free Synthesis
Supporting evidence
Radical displacement at sp center (KOtBu, DMEDA, DMF)
May support metal-sensitive intermediate workflows
Exact yield data for this compound not specified in source
transition-metal-free synthesis radical mechanism sustainable chemistry

Evidence-Backed Application Scenarios for Procuring 1-(Methylthio)but-1-yn-4-ol


Precision Synthesis of Sequence-Defined Sulfur-Containing Polymers

This compound serves as a unique monomer for constructing sequence-defined polytriazoles via iterative IrAAC and CuAAC click reactions, achieving monodisperse polymers up to ~5.3 kDa (31-mer) with precisely ordered side-chain sequences [1]. The sulfur atom provides a handle for further orthogonal functionalization that is absent in simple alkynol-derived polymers. This application is directly supported by the IrAAC/CuAAC copolymerization evidence establishing the compound's role in precision polymer synthesis [1].

Catalytic Cycloaddition for Sulfur-Containing Heterocycle Assembly

As an electron-rich alkyne, 1-(methylthio)but-1-yn-4-ol is an appealing partner in catalytic cycloaddition reactions for the modular assembly of valuable carbo- and heterocycles [2]. Its enhanced nucleophilicity enables participation in inverse electron-demand cycloadditions where simple alkyl alkynes are unreactive. The methylthio group is retained in the cycloadduct, providing a sulfur atom for downstream functionalization or biological activity modulation. This application is supported by the classification of thioynol ethers as privileged electron-rich alkynes in catalytic cycloaddition manifolds [2].

Synthesis of Oxidatively Tunable Building Blocks (Sulfoxides and Sulfones)

The methylthio group in this compound can be selectively oxidized to the corresponding sulfoxide or sulfone using controlled amounts of hydrogen peroxide or m-CPBA, enabling access to a graded series of sulfur oxidation states with distinct electronic and steric properties . This tunable oxidation chemistry provides a unique dimension of synthetic control not available with simple alkynols (which lack oxidizable sulfur) or pre-oxidized sulfones (which lack the flexibility of stepwise oxidation). This application is supported by the established oxidation chemistry of alkylthio-substituted alkynes .

Application
Selection Property
Validation Focus
Precision Polymer Synthesis
Sulfur-functionalized click monomer
Monodispersity and side-chain sequence fidelity
Catalytic Heterocycle Assembly
Electron-rich alkyne reactivity
Cycloaddition regioselectivity and sulfur retention in adduct
Sulfur Oxidation State Tuning
Oxidatively tunable methylthio group
Selective oxidation to sulfoxide or sulfone intermediates

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